

comparative performance mandipropamid vs rapamycin CIP systems

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Compound Focus: Mandipropamid

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Quantitative Performance Comparison

The table below summarizes the comparative experimental data for the two CIP systems, highlighting differences in kinetics, potency, and specificity.

Performance Metric	Mandipropamid (Mandi) System	Rapamycin System	Experimental Context & Notes
Kinetics (Translocation)	$t_{0.75} = 10.1 \pm 1.7$ s (at 500 nM) [1] [2]	$t_{0.75} = 107.9 \pm 16.4$ s (at 500 nM) [1] [2]	Tenfold faster recruitment for Mandi. Measured by cytosolic receiver recruitment to mitochondria in mammalian cells [1] [2].
Potency (EC ₅₀)	EC ₅₀ = 0.43 ± 0.17 μ M [1] [2]	Information not available in search results	Measured via a gene expression assay with luciferase readout in mammalian cells [1] [2].

Performance Metric	Mandipropamid (Mandi) System	Rapamycin System	Experimental Context & Notes
Interaction Efficiency	77 ± 12% interacting fraction (at 500 nM) [1] [2]	71 ± 3% interacting fraction (at 500 nM) [1] [2]	Measured by Raster Image Correlation Spectroscopy (RICS); efficiency is comparable [1] [2].
Orthogonality & Toxicity	High orthogonality (plant-based receptor); low toxicity profile [1] [2] [3]	Low orthogonality (binds endogenous mTOR); toxic and immunosuppressive [1] [2]	Mandi's orthogonality minimizes off-target effects, advantageous for <i>in vivo</i> studies [1] [2].
Dose-Response Profile	Tunable, dose-dependent response [1] [2]	Typically functions as an "on/off" switch [1] [2]	Mandi's linear range allows for precise, concentration-dependent control [1] [2].

Detailed Experimental Protocols

For fellow scientists, here is a deeper dive into the key methodologies used to generate the comparative data.

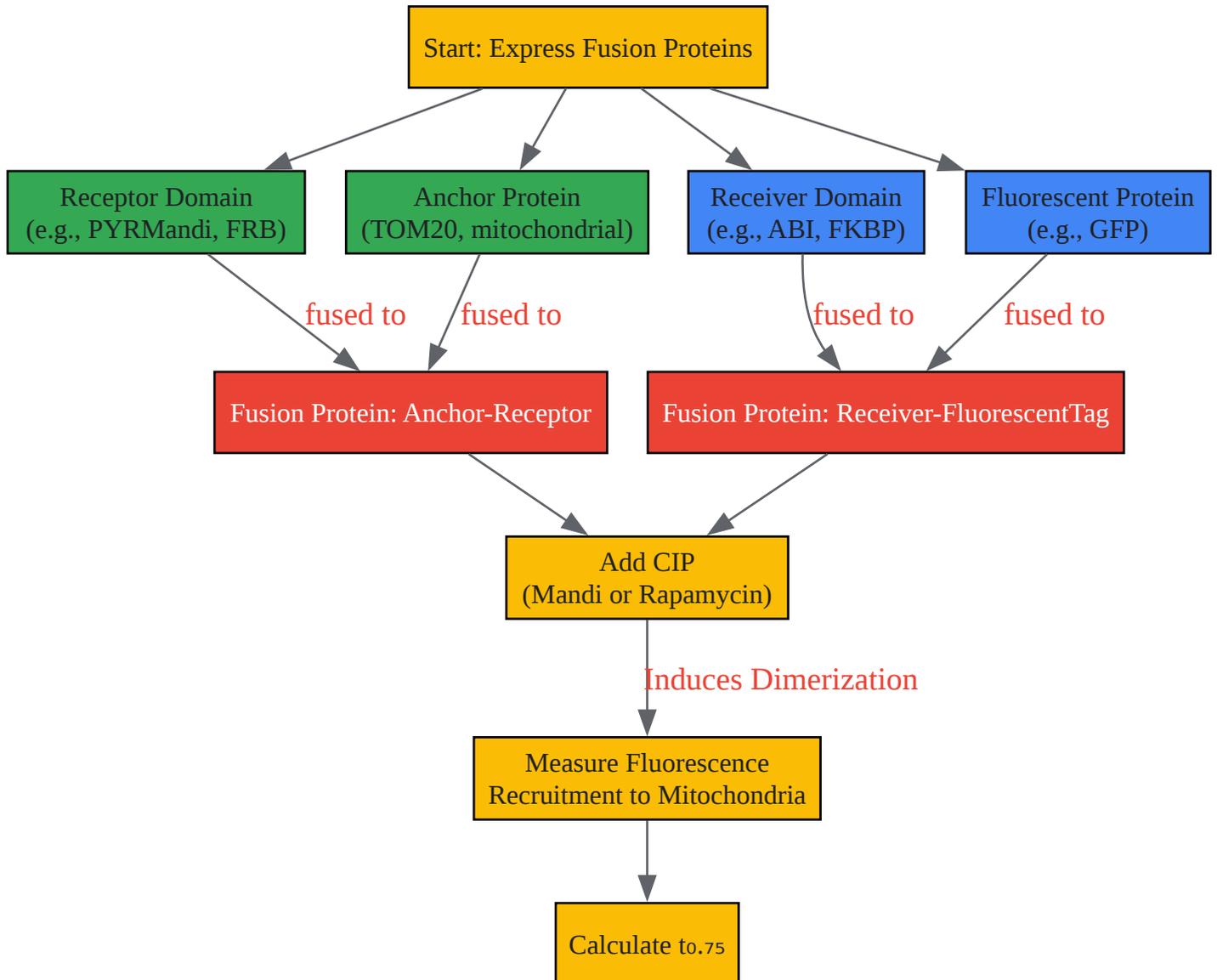
Protein Translocation Assay (Kinetics Measurement)

This assay quantitatively measured the speed at which each CIP induces protein recruitment [1] [2].

- **Key Components:**
 - **Receptor Domain:** Fused to the outer mitochondrial membrane protein TOM20 (e.g., TOM20-PYRMandi for Mandi; TOM20-FRB for rapamycin).
 - **Receiver Domain:** Expressed in the cytosol with a fluorescent tag (e.g., GFP-ABI for Mandi; GFP-FKBP for rapamycin).
- **Workflow:**
 - **Cell Preparation & Transfection:** Mammalian cells (e.g., U2OS) are transfected with the receptor and receiver constructs.
 - **Live-Cell Imaging & Stimulation:** Cells are imaged on an automated epifluorescence microscopy platform with integrated liquid handling. The CIP is added directly during time-lapse imaging.

- **Quantitative Analysis:** A machine learning approach is used for automated cell segmentation. The fluorescence intensity on the mitochondria is tracked over time. The translocation ratio $t_{\sim 0.75}$ (time to reach 75% of maximum recruitment) is calculated for quantitative comparison [1] [2].

The diagram below illustrates the logic and workflow of this assay.



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Gene Expression Assay (Potency Measurement)

This assay determined the effectiveness (EC_{50}) of the Mandi system by measuring dose-dependent activation of a reporter gene [1] [2].

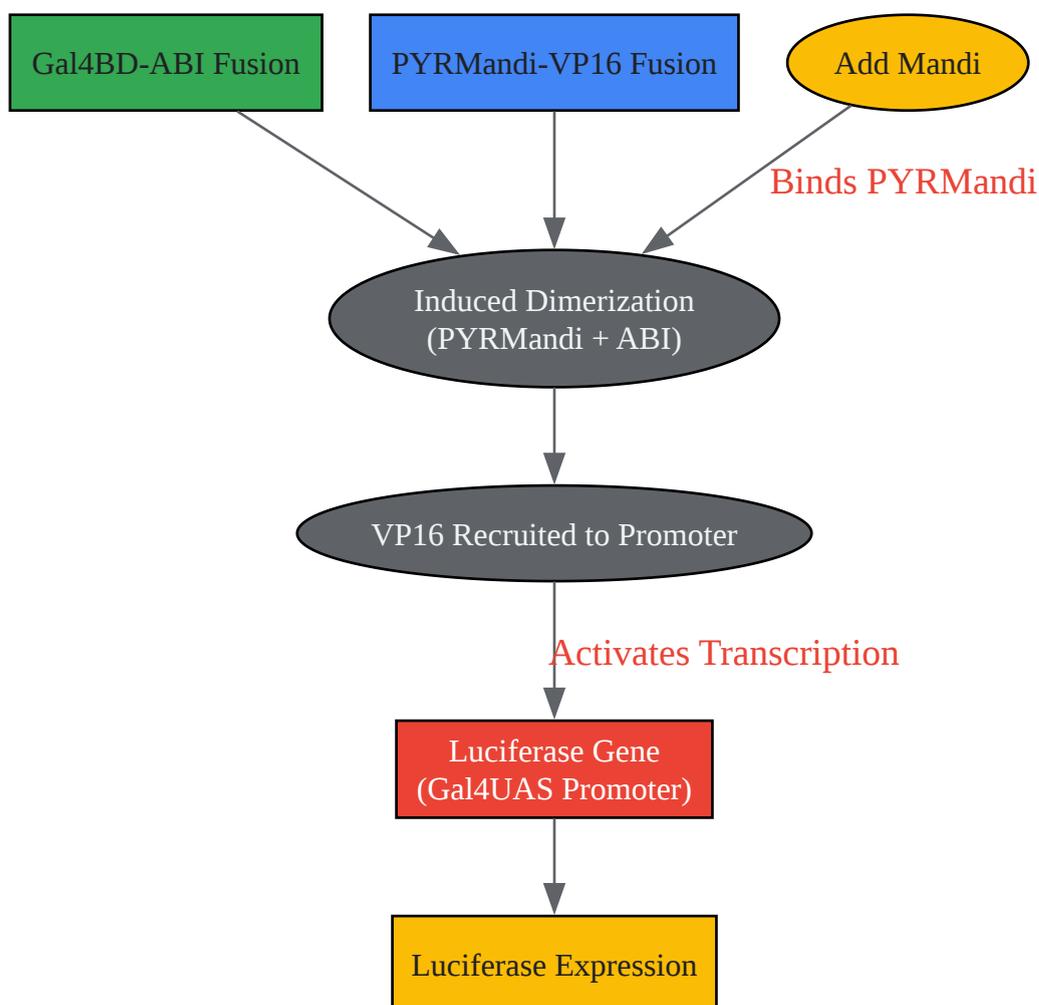
- **Key Components:**

- **DNA-Binding Domain:** Yeast Gal4 DNA-binding domain (Gal4BD) fused to the receiver domain (e.g., Gal4BD-ABI).
- **Activation Domain:** Viral VP16 transactivation domain fused to the receptor domain (e.g., PYRMandi-VP16).
- **Reporter Gene:** Luciferase gene under the control of a promoter containing the Gal4 upstream activation sequence (Gal4UAS).

- **Workflow:**

- **Cell Transfection:** Cells are co-transfected with the three constructs.
- **Stimulation & Incubation:** Cells are treated with a range of concentrations of Mandi and incubated overnight.
- **Readout & Analysis:** Luciferase activity is measured. The signal strength correlates with the induced proximity of Gal4BD and VP16. The EC_{50} value is calculated from the dose-response curve [1] [2].

The diagram below illustrates the logic of this reporter system.



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Key Takeaways for Researchers

- **Choose Mandi for Speed and Low Toxicity:** The Mandi system is superior for applications requiring rapid induction (within seconds) and for *in vivo* studies where orthogonality and low toxicity are critical [1] [2] [3].
- **Choose Rapamycin for Established Protocols:** Rapamycin remains a valuable tool for *in vitro* studies where its "on/off" characteristic is sufficient and its endogenous interactions can be accounted for.
- **Consider Tunability:** If precise, graded control over the degree of protein interaction is needed, Mandi's dose-dependent profile is advantageous over rapamycin's more binary switch [1] [2].

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References

1. Mandipropamid as a chemical inducer of proximity for in vivo applications - PMC [pmc.ncbi.nlm.nih.gov]
2. Mandipropamid as a chemical inducer of proximity for in ... [nature.com]
3. Photoactivatable Plant Hormone-Based Chemical Inducers ... [pmc.ncbi.nlm.nih.gov]

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